Proline betaine hydrochloride

Osmoprotection Microbiology Staphylococcus aureus

Researchers face challenges with non-specific betaines that confound transport or NF-κB studies. Proline betaine HCl is the correct, selective tool for S. aureus osmoprotectant assays and cardiac remodeling models. Key advantages: - **Osmoprotection:** Enter S. aureus exclusively via proline transporters-not glycine betaine pathways. - **Biomarker:** Validated urinary marker for citrus intake (Pearson r 0.48-0.53). - **Cardioprotection:** Active in rat heart failure models (12 mg/kg/day). - **Quality Control:** qNMR reference standard for Leonurus japonicus extracts (≥98% by HPLC).

Molecular Formula C7H15ClNO2+
Molecular Weight 180.65 g/mol
Cat. No. B12511989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProline betaine hydrochloride
Molecular FormulaC7H15ClNO2+
Molecular Weight180.65 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1C(=O)O)C.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H/p+1
InChIKeyDUNMULOWUUIQIL-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proline Betaine Hydrochloride: Chemical Identity and Procurement Profile


Proline betaine hydrochloride (CAS 4136-37-2), also referred to as stachydrine hydrochloride or L-stachydrine HCl, is a quaternary ammonium alkaloid with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol [1]. It is the hydrochloride salt of proline betaine (N,N-dimethyl-L-proline), a naturally occurring pyrrolidine betaine found at high concentrations in citrus fruits (140–1100 mg/L in juices) and in the medicinal plant Leonurus japonicus Houtt. (Motherwort), from which it is commercially extracted [2][3]. The compound exists as a white to off-white crystalline powder with a melting point of approximately 225 °C, high water solubility (≥90 mg/mL), and is supplied at analytical purities typically ≥98% by HPLC . Pharmacologically, stachydrine hydrochloride is classified as a betaine structural analogue that inhibits the NF-κB signaling pathway and exhibits cardioprotective, anti-inflammatory, and uterotonic activities [4].

Alkaloid probe Pyrrolidine betaine for NF-κB pathway modulation studies
Microbiology tool Osmoprotectant transport specificity research in Staphylococcus
Biomarker standard Citrus intake validation via urinary proline betaine
QC reference Leonurus japonicus authentication with qNMR/ELSD methods

Structural and Functional Differentiation from Other Betaines


Although proline betaine (stachydrine) belongs to the broader betaine family alongside glycine betaine, trigonelline, and carnitine, these structural analogues exhibit fundamentally divergent biological behaviors that preclude interchangeable use in research and industrial applications. Proline betaine is an α-substituted pyrrolidine betaine, whereas glycine betaine is an N,N,N-trimethylglycine; this structural difference results in proline betaine being a poor substrate for betaine-homocysteine methyltransferase (BHMT) and largely excreted unchanged in urine rather than retained in kidney tissue [1][2]. Furthermore, within the same botanical source (Leonurus japonicus), stachydrine and leonurine exert pharmacologically opposite effects on uterine smooth muscle contraction [3]. Procurement of a generic betaine or alkaloid fraction cannot replicate the specific NF-κB pathway inhibition, osmoprotectant profile, or biomarker properties that are unique to the intact proline betaine molecule [4].

Methyl-donor pathway mismatch

Proline betaine acts as BHMT inhibitor, not substrate; may shift homocysteine endpoints in opposite direction vs. glycine betaine.

Botanical alkaloid opposite effects

Leonurine from same plant source exerts opposite uterine contractility response; total alkaloid extracts may confound functional readouts.

Tissue retention disparity

Near-total exclusion from kidney tissue limits direct substitution for glycine betaine in renal osmolyte studies.

Quantitative Differentiation Evidence for Proline Betaine Hydrochloride


Osmoprotectant Potency and Transport Specificity in Staphylococcus

Proline betaine functions as an osmoprotectant that is at least as effective as glycine betaine and more effective than its parent amino acid L-proline in multiple Staphylococcus strains. In hyperosmotic minimal medium, proline betaine accumulated to high intracellular levels—approximately 10-fold higher under osmotic stress than in non-stressed conditions—and conferred osmotolerance comparable to glycine betaine, the gold-standard bacterial osmoprotectant [1]. Unlike glycine betaine, proline betaine was taken up exclusively by the proline transport systems of S. aureus and not by the high-affinity glycine betaine transport system, demonstrating a mechanistically distinct uptake route [1].

S. aureus osmotolerance
Head-to-head
Comparable to glycine betaine; ~10‑fold intracellular accumulation under osmotic stress
Supports proline-specific transport pathway dissection
Uptake exclusively via proline transporters, not glycine betaine system
Osmoprotection Microbiology Staphylococcus aureus

Renal Tissue Retention and Urinary Clearance Profile

In healthy human subjects, glycine betaine plasma concentrations range between 20 and 60 μmol/L and it is actively concentrated in kidney tissue where it serves as a renal osmolyte. In stark contrast, proline betaine concentrations in plasma are more variable (undetectable to ~50 μmol/L), and critically, proline betaine content in human kidney tissue is less than 0.1% of the glycine betaine content [1]. The same pattern was confirmed in rabbit tissue despite high circulating concentrations of both betaines. Furthermore, proline betaine is cleared rapidly in urine with high clearance rates that reflect plasma concentrations, whereas glycine betaine shows low urinary clearance (less than 5%) and no correlation between plasma and urine levels [1].

Kidney tissue retention
Head-to-head
>1000‑fold lower than glycine betaine; near-total urinary clearance
Enables dietary biomarker specificity without endogenous renal pool
Human kidney content
Plasma homocysteine modulation
Head-to-head
+2.2±0.7 μmol/L increase (P=0.002) vs. −0.8±0.4 μmol/L decrease with glycine betaine
Confirms BHMT inhibitor profile, opposite directional effect
Equimolar dosing in Lewis rat model; low-betaine diet
Uterine contractility
Head-to-head
Stachydrine enhances contraction; leonurine inhibits (P
Requires alkaloid-specific identification in Leonurus research
Oxytocin-induced rat uterine model; opposite functional outcomes
Parent vs. prodrug PK/potency
Head-to-head
Parent T½ 1.16 h, IC50 39–147 mM; prodrug T½ 7.62 h, IC50 2.15–24.14 μM (~1,800–6,000‑fold improvement)
Informs chemical form selection for cell-based vs. in vivo model studies
4T1 breast cancer cell line and mouse model; oral bioavailability 79.6% for prodrug
HPLC-UV detection limitation
Method context
No chromophore; requires qNMR or HILIC-ELSD; LOD 0.44 mg/g by ¹H‑qNMR
Analytical method compatibility review essential for QC
Standard UV-based purity assays may be unreliable; N-CH₃ singlet at δ 3.03 ppm
Renal physiology Osmolyte biology Tissue distribution

Opposite Effects on Plasma Homocysteine Modulation

In a controlled in vivo study in Lewis rats fed a low-betaine diet, subcutaneous administration of 1.5 mmoles of glycine betaine decreased total plasma homocysteine by 0.8±0.4 μmol/L (P=0.064), consistent with its known role as a methyl donor via BHMT. In sharp contrast, an equimolar dose of proline betaine increased plasma homocysteine by 2.2±0.7 μmol/L (P=0.002) relative to baseline (8.5±0.2 μmol/L) [1]. Proline betaine and trigonelline were found to be poor BHMT substrates and were largely excreted unchanged in urine; their homocysteine-elevating effect suggests they act as BHMT inhibitors rather than substrates [1]. Glycine betaine, DMSP, and dimethylthetin all decreased homocysteine, while proline betaine and trigonelline increased it.

Plasma homocysteine modulation
Head-to-head
+2.2±0.7 μmol/L increase (P=0.002) vs. −0.8±0.4 μmol/L decrease with glycine betaine
Confirms BHMT inhibitor profile, opposite directional effect
Equimolar dosing in Lewis rat model; low-betaine diet
Homocysteine metabolism Cardiovascular risk Betaine-homocysteine methyltransferase

Opposing Uterine Contractility Effects with Leonurine

Both stachydrine hydrochloride and leonurine hydrochloride are major bioactive alkaloids extracted from the same botanical source (Leonurus japonicus, Motherwort), yet they produce functionally opposite effects on uterine smooth muscle. In an oxytocin-induced rat uterine contraction model, leonurine hydrochloride at 0.03–0.09 mg/mL significantly reduced both contraction extent and frequency (P<0.01), demonstrating an inhibitory (tocolytic) effect. Conversely, stachydrine hydrochloride at 0.18 mg/mL significantly increased contraction extent (P<0.01), and at 0.12–0.18 mg/mL increased contraction frequency, demonstrating a uterotonic (pro-contractile) effect [1]. Neither compound affected untreated uterine muscle, indicating that their effects are specifically manifest in the pre-contracted state. This functional opposition between two alkaloids from the same plant has direct implications for quality control of Leonurus-based preparations and for selecting the correct alkaloid for mechanism-of-action studies.

Uterine contractility
Head-to-head
Stachydrine enhances contraction; leonurine inhibits (P
Requires alkaloid-specific identification in Leonurus research
Oxytocin-induced rat uterine model; opposite functional outcomes
Parent vs. prodrug PK/potency
Head-to-head
Parent T½ 1.16 h, IC50 39–147 mM; prodrug T½ 7.62 h, IC50 2.15–24.14 μM (~1,800–6,000‑fold improvement)
Informs chemical form selection for cell-based vs. in vivo model studies
4T1 breast cancer cell line and mouse model; oral bioavailability 79.6% for prodrug
HPLC-UV detection limitation
Method context
No chromophore; requires qNMR or HILIC-ELSD; LOD 0.44 mg/g by ¹H‑qNMR
Analytical method compatibility review essential for QC
Standard UV-based purity assays may be unreliable; N-CH₃ singlet at δ 3.03 ppm
Uterine pharmacology Leonurus alkaloids Obstetrics research

Pharmacokinetic Limitations and Prodrug Comparison

Stachydrine (SS-0, the parent compound) exhibits rapid metabolism and low bioavailability that limits its therapeutic application. A 2023 medicinal chemistry study compared stachydrine with nine synthetic prodrugs and reported that stachydrine has a short half-life (T1/2 ≈ 1.16 h) and weak in vitro anticancer activity with IC50 values of 38.97–147.19 mM against 4T1 breast cancer cells [1]. In contrast, the optimized prodrug SS-12 demonstrated a dramatically extended half-life (T1/2 = 7.62 h), high oral bioavailability (79.6%), and markedly improved potency (IC50 2.15–24.14 μM, representing an approximately 1,800- to 6,000-fold improvement) [1]. SS-12 also significantly enhanced in vivo tumor inhibition (56.32% tumor-inhibition rate vs. 3.89% for stachydrine, P<0.05) [1].

Parent vs. prodrug PK/potency
Head-to-head
Parent T½ 1.16 h, IC50 39–147 mM; prodrug T½ 7.62 h, IC50 2.15–24.14 μM (~1,800–6,000‑fold improvement)
Informs chemical form selection for cell-based vs. in vivo model studies
4T1 breast cancer cell line and mouse model; oral bioavailability 79.6% for prodrug
Pharmacokinetics Prodrug design Breast cancer Antitumor

Analytical Detection Challenges for Quality Control

Stachydrine presents a well-documented analytical challenge that directly affects procurement specifications: it contains no chromophoric group suitable for conventional HPLC-UV detection, which is the standard quality control method for most pharmaceutical compounds [1][2]. The Chinese Pharmacopoeia addresses this by using a non-specific photometric method after Reinecke's salt complexation to quantify total N-containing compounds rather than stachydrine specifically [1]. Validated alternative methods include: (i) ¹H-qNMR using the N-CH₃ singlet at δ 3.03 ppm against maleic acid internal standard, achieving a quantification limit of 0.44 mg/g drug material with stachydrine contents ranging from 0.09% to 1.55% (w/w) across different Leonurus samples [1]; and (ii) HILIC-ELSD chromatography for direct quantification in plant extracts, which compensates for the absence of UV absorbance [2]. In contrast, glycine betaine and trigonelline can be readily quantified by standard HPLC-UV methods.

HPLC-UV detection limitation
Method context
No chromophore; requires qNMR or HILIC-ELSD; LOD 0.44 mg/g by ¹H‑qNMR
Analytical method compatibility review essential for QC
Standard UV-based purity assays may be unreliable; N-CH₃ singlet at δ 3.03 ppm
Analytical chemistry Quality control Chromophore-deficient compounds qNMR

Research and Industrial Application Scenarios


Bacterial Osmoregulation and Transport Pathway Research

Proline betaine hydrochloride is the compound of choice for microbiologists studying osmoprotectant transport specificity in Staphylococcus species. Unlike glycine betaine, which enters S. aureus via a dedicated high-affinity glycine betaine transport system, proline betaine is taken up exclusively through proline transport systems [1]. This mechanistic distinction, combined with osmoprotective potency at least equal to glycine betaine, allows researchers to genetically or pharmacologically dissect the two transport pathways independently. The compound is also valuable for competition assays to determine whether novel antimicrobial agents interfere with proline-specific or betaine-specific uptake routes.

Dietary Biomarker for Citrus Intake Validation

Proline betaine is a validated, specific biomarker for citrus fruit consumption with moderate-to-strong correlations between urinary levels and orange juice intake (Pearson r = 0.48–0.53 for FFQ and 7DDR) [1][2]. Its near-total exclusion from human kidney tissue (unlike glycine betaine) means there is no confounding endogenous renal pool, making urinary measurements a direct reflection of dietary intake [3]. High concentrations in citrus juices (140–1100 mg/L) but only trace levels in most other foods (<3–7 mg/kg) further support its specificity [1]. Nutrition researchers and epidemiological study designers should select proline betaine hydrochloride as their analytical standard for LC-MS/MS-based dietary compliance monitoring in intervention studies.

NF-κB Pathway Inhibition in Cardiac Hypertrophy Models

Stachydrine hydrochloride is the appropriate compound for investigators studying NF-κB and JAK/STAT pathway-mediated cardiac remodeling, with demonstrated efficacy at 10–40 mg/kg (p.o.) in rat models of isoproterenol-induced cardiac hypertrophy and fibrosis [1]. In pressure overload-induced heart failure models, stachydrine hydrochloride (12 mg/kg/day, intragastrically for 4 weeks) improved cardiac function, restored calcium transient amplitudes, and inhibited SR calcium leakage via the CaMKII-RyR2/PLN pathway, with the AT1R antagonist telmisartan (7.2 mg/kg/day) serving as a positive control [2]. Researchers should not substitute glycine betaine in these models, as glycine betaine's methyl-donor activity and BHMT substrate behavior introduce confounding effects on homocysteine that are absent with proline betaine [3].

Quality Control Reference Standard for Herbal Products

For industrial quality control laboratories manufacturing or testing Leonurus japonicus (Motherwort) herbal products, high-purity stachydrine hydrochloride (≥98% by HPLC-ELSD or qNMR) is the essential reference standard. The ¹H-qNMR method using the N-CH₃ singlet at δ 3.03 ppm against a maleic acid internal standard provides a validated, calibration-curve-free quantification protocol capable of detecting stachydrine at levels as low as 0.44 mg/g in crude plant material [1]. Critically, since stachydrine and leonurine exert opposite pharmacological effects on uterine contraction, quantifying total alkaloid content via non-specific Reinecke's salt complexation (the pharmacopeial method) is insufficient—stachydrine-specific quantification is mandatory for meaningful quality control [2][3].

Application
Selection Property
Validation Focus
Bacterial osmoprotectant transport studies
Proline-specific uptake mechanism
Uptake pathway differentiation assays
Dietary citrus biomarker validation
Renal exclusion and urinary excretion profile
Intake–excretion correlation studies
Cardiac hypertrophy pathway research
NF-κB/JAK/STAT modulation without methyl-donor interference
Cardiac remodeling endpoint monitoring
Leonurus japonicus QC standardization
Non-chromophoric compound detection compatibility
qNMR or HILIC‑ELSD method validation
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